Ethanone derivatives, such as 1-cyclopropyl-2-phenyl-ethanone, have garnered significant attention in the field of chemical research due to their versatile applications. These compounds serve as key intermediates in the synthesis of various products, ranging from pharmaceuticals to agricultural chemicals. The studies under consideration explore different ethanone derivatives, their synthesis, and potential applications, particularly focusing on their use as protecting groups for carboxylic acids, intermediates in fungicide production, and antimicrobial agents.
Synthesis Analysis
Palladium-catalyzed ring-opening reaction: Aryl cyclopropyl ketones, including Ethanone, 1-cyclopropyl-2-phenyl-, can be subjected to a palladium-catalyzed ring-opening reaction to yield α,β-unsaturated ketones. This reaction exhibits stereoselectivity, predominantly producing the (E)-isomer. []
Lewis acid-mediated reactions: Ethanone, 1-cyclopropyl-2-phenyl- derivatives can undergo Lewis acid-mediated reactions with various substrates like allenic esters, ethyl acetoacetate, and methyl acrylate. These reactions provide pathways to synthesize diverse heterocyclic compounds, including benzofuran derivatives. []
Chemical Reactions Analysis
Ring-opening reactions: The cyclopropane ring in Ethanone, 1-cyclopropyl-2-phenyl- can undergo ring-opening reactions under specific conditions, leading to the formation of linear molecules. [, ]
Mechanism of Action
The mechanism of action for ethanone derivatives typically involves their role as intermediates in chemical reactions. For instance, the derivative 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE) acts as a photoremovable protecting group for carboxylic acids. Upon exposure to light, HAPE undergoes a photolysis reaction, releasing the protected carboxylic acid in high yields1. Similarly, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is synthesized through nucleophilic substitution and serves as a key intermediate in the production of prothioconazole, an agricultural fungicide. The reaction conditions for its synthesis have been optimized to achieve near-quantitative yield, demonstrating its industrial applicability2. Another derivative, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, is synthesized starting from 4-chlorophenol and exhibits antimicrobial activity against both gram-positive and gram-negative bacteria3.
Applications in Various Fields
The applications of ethanone derivatives span across multiple fields, including pharmaceuticals, agriculture, and materials science. The photoremovable protecting group HAPE is particularly useful in the pharmaceutical industry, where selective protection and deprotection of functional groups are crucial during the synthesis of complex molecules1. In agriculture, ethanone derivatives like the one used for synthesizing prothioconazole play a vital role in protecting crops from fungal diseases, thereby enhancing yield and food security2. The antimicrobial activity of ethanone derivatives also opens up possibilities for their use in developing new antibiotics and disinfectants, addressing the growing concern of antibiotic resistance3.
Related Compounds
1-Cyclopropyl-2-bromo-2-(2-fluorophenyl)ethanone
Compound Description: This compound serves as a key intermediate in the synthesis of Prasugrel, an antiplatelet drug used to prevent blood clots. []
Relevance:This compound exhibits a close structural resemblance to Ethanone, 1-cyclopropyl-2-phenyl-. The core structure remains identical, with the key distinction being the presence of a bromine atom at the alpha-carbon and a fluorine atom at the ortho position of the phenyl ring. This modification is crucial for the pharmacological activity of Prasugrel. []
1-(2-Fluoro-phenyl)-3-alkene-diacetyl
Compound Description: This compound serves as an intermediate in the synthesis of Prasugrel. []
Relevance:This compound can be considered structurally related to Ethanone, 1-cyclopropyl-2-phenyl- as it represents an earlier stage in the synthetic pathway of Prasugrel, which shares the 2-fluoro-phenyl motif with this intermediate. []
1-Cyclopropyl-2-(2-fluorophenyl)-2-ethanone
Compound Description: This compound acts as an additional intermediate in the synthesis of Prasugrel. []
Relevance:Further highlighting the structural connection along the Prasugrel synthetic pathway, this compound retains the 1-cyclopropyl-2-(2-fluorophenyl)ethanone core of the target compound, demonstrating the step-wise modifications leading to the final drug molecule. []
Ethanone 1-(2-hydroxy-5-methyl phenyl)
Compound Description: Isolated from various plant sources, Ethanone 1-(2-hydroxy-5-methyl phenyl) exhibits notable antimicrobial properties. Molecular docking studies indicate strong binding affinities to key proteins in Staphylococcus aureus, such as Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR), further supporting its antimicrobial potential. []
Relevance:This compound shares the core structure of Ethanone, 1-cyclopropyl-2-phenyl-, with the key difference being the replacement of the cyclopropyl group with a methyl group and the presence of a hydroxyl substituent at the ortho and a methyl at the meta positions of the phenyl ring. These modifications influence its interaction with biological targets and contribute to its antimicrobial activity. []
1-Cyclopropyl-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3-phenylpentane-1,5-dione [] and 5-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione []
Compound Description: These two compounds represent variations on a core structure featuring a pentane-1,5-dione backbone. The first compound possesses two fluorine atoms, one on the ortho position of the phenyl ring attached to C2 and another on the para position of the phenyl ring attached to C5. The second compound is modified with a fluorine atom on the ortho position of the phenyl ring attached to C2 and a chlorine atom on the para position of the phenyl ring attached to C5. [, ]
2-Aryl-1-(1-phenylcyclopropyl)ethanones
Compound Description: These compounds are utilized as starting materials in Lewis acid-mediated reactions to synthesize diverse heterocyclic compounds, specifically benzofuran derivatives. []
Relevance:These compounds are structurally similar to Ethanone, 1-cyclopropyl-2-phenyl- with the addition of a phenyl substituent on the cyclopropyl group and variations in the substituent at the ortho position of the phenyl ring (represented by "aryl"). This study highlights the versatility of the 1-cyclopropyl-2-phenylethanone scaffold for generating complex molecular architectures. []
Compound Description: This compound is a valuable intermediate in pesticide synthesis. [, ]
Relevance: Sharing the ethanone core, this compound differs from Ethanone, 1-cyclopropyl-2-phenyl- by the presence of a chlorine atom on the cyclopropyl group and the replacement of the phenyl ring with a 1,2,4-triazole ring. This modification signifies a shift towards biologically active compounds with potential applications in agriculture. [, ]
Compound Description: This series of quinolone derivatives demonstrates promising antimicrobial activity. Their design stems from structure-activity relationship studies emphasizing the importance of C-7 substituents for enhanced antimicrobial potency. []
Relevance: While structurally more complex, these compounds share the 1-cyclopropyl-6-fluoro-4-oxo- moiety with some of the intermediates mentioned in the context of Prasugrel synthesis [], indicating a potential overlap in their biological targets or mechanisms of action. []
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 exhibits potent 5-lipoxygenase-activating protein (FLAP) inhibitory activity, making it a potential candidate for treating inflammatory diseases. []
Relevance: Although structurally more elaborate, this compound contains the 1-cyclopropyl-ethanone motif present in Ethanone, 1-cyclopropyl-2-phenyl-. The inclusion of this moiety within a larger framework designed for FLAP inhibition suggests its potential utility in diverse medicinal chemistry applications. []
Compound Description:This series of compounds, characterized by a complex heterocyclic scaffold, is under investigation for their potential antimicrobial activity. []
Relevance:These compounds share the 2-phenylethanone core with Ethanone, 1-cyclopropyl-2-phenyl-. The presence of the trifluoromethyl group and the incorporation of pyrazole and oxadiazole rings suggest an exploration of diverse heterocyclic chemistry for developing novel antimicrobial agents. []
Compound Description:This compound exhibits potent and selective inhibition of peripheral catechol-O-methyltransferase (COMT). The presence of the carbonyl group and unsubstituted aromatic ring are crucial for its prolonged peripheral COMT inhibition. []
Relevance:This compound shares the 2-phenylethanone core structure with Ethanone, 1-cyclopropyl-2-phenyl-. The key difference lies in the substitution of the cyclopropyl group with a 3,4-dihydroxy-5-nitrophenyl group. This modification significantly impacts its biological activity, enhancing its potency and selectivity as a COMT inhibitor. []
(R)-(-) and (S)-(+)-1-(1-[11C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone
Compound Description:These enantiomers were developed as potential tracers for positron emission tomography (PET) studies of monoamine oxidase type A (MAO-A) in the brain. They show high binding potential for MAO-A sites. []
Relevance:These enantiomers share the 2-phenyl-ethanone core with Ethanone, 1-cyclopropyl-2-phenyl-. The variations lie in the replacement of the cyclopropyl group with a pyrrolidinyl group and the addition of a 1-[11C]methyl-1H-pyrrol-2-yl substituent. This modification highlights the application of structurally related compounds in developing novel PET tracers for neurological research. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vidofludimus is an orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), with potential anti-inflammatory, immunomodulating and anti-viral activities. Upon administration, vidofludimus specifically targets, binds to and prevents the activation of DHODH. This prevents the fourth enzymatic step in de novo pyrimidine synthesis, leading to inhibition of transcriptional elongation, cell cycle arrest, and apoptosis in activated lymphocytes. DHODH inhibition also leads to metabolic stress in activated lymphocytes and inhibition of the release of proinflammatory cytokines including interleukin (IL)-17 (IL-17A and IL-17F) and interferon-gamma (IFNg), thereby reducing inflammation. In addition, DHODH inhibition may lead to host-based anti-viral activity against many viruses. DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, is a key enzyme in pyrimidine de novo biosynthesis. Metabolically highly activated and rapidly proliferating lymphocytes and various virus infected cells require de novo synthesis to meet their needs for pyrimidines. Vidofludimus is under investigation in clinical trial NCT03722576 (Vidofludimus Calcium for Primary Sclerosing Cholangitis).
Trilostane is an epoxy steroid that is 3,17beta-dihydroxy-5alpha-androst-2-ene-2-carbonitrile in which the oxygen of the epoxy group is joined to the 4alpha and 5 alpha positions. It has a role as an antineoplastic agent, an abortifacient and an EC 1.1.1.210 [3beta(or 20alpha)-hydroxysteroid dehydrogenase] inhibitor. It is a 3-hydroxy steroid, a 17beta-hydroxy steroid, an androstanoid, an epoxy steroid and a nitrile. Trilostane is an inhibitor of 3 beta-hydroxysteroid dehydrogenase used in the treatment of Cushing's syndrome. It was withdrawn from the United States market in April 1994. Trilostane is a synthetic derivative of androstane with adrenocortical suppressive properties. Trilostane reversibly inhibits 3 beta-hydroxysteroid dehydrogenase delta 5-4 isomerase in the adrenal cortex, resulting in the decreased synthesis of mineralocorticoids and glucocorticoids and the decreased conversion of pregnenolone to progesterone. (NCI04) Trilostane can cause developmental toxicity according to state or federal government labeling requirements.
Brivudine is used in the treatment of herpes zoster. Although not approved in the U.S. or Canada, it is approved in several European countries. Brivudine is a uridine derivative and nucleoside analog with pro-apoptotic and chemosensitizing properties. In vitro, bromovinyl-deoxyuridine (BVDU) has been shown to downregulate the multifunctional DNA repair enzyme APEX nuclease 1, resulting in the inhibition of DNA repair and the induction of apoptosis. In addition, this agent may inhibit the expression of STAT3 (signal transducer and activator of transcription 3), which may result in the downregulation of vascular endothelial growth factor (VEGF). BVDU has also been found to inhibit the upregulation of chemoresistance genes (Mdr1 and DHFR) during chemotherapy. Overall, the gene expression changes associated with BVDU treatment result in the decrease or prevention of chemoresistance. In addition, this agent has been shown to enhance the cytolytic activity of NK-92 natural killer cells towards a pancreatic cancer cell line in vitro.
Pemetrexed disodium heptahydrate is an organic sodium salt that is the heptahydrate form of pemetrexed disodium. Inhibits thymidylate synthase (TS), 421 dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). It has a role as an antimetabolite, an antineoplastic agent, an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, an EC 2.1.1.45 (thymidylate synthase) inhibitor and an EC 2.1.2.2 (phosphoribosylglycinamide formyltransferase) inhibitor. It is an organic sodium salt and a hydrate. It contains a pemetrexed disodium. A guanine-derived ANTINEOPLASTIC AGENT that functions as a NUCLEIC ACID SYNTHESIS INHIBITOR through its binding to, and inhibition of, THYMIDYLATE SYNTHASE. See also: Pemetrexed (has active moiety).
Pralatrexate is a pteridine that is the N-4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl derivative of L-glutamic acid. Used for treatment of Peripheral T-Cell Lymphoma, an aggressive form of non-Hodgkins lymphoma. It has a role as an antineoplastic agent, an antimetabolite and an EC 1.5.1.3 (dihydrofolate reductase) inhibitor. It is a N-acyl-L-glutamic acid, a member of pteridines and a terminal acetylenic compound. Pralatrexate is an antifolate for the treatment of relapsed or refractory peripheral T-cell lymphoma. Pralatrexate was developed in response due to the inferior responses of patients using the standard therapy for their B-cells counterparts. Compared to methotrexate, pralatrexate has better accumulation in cancer cells. Pralatrexate is designed to have a higher affinity for the reduced folate carrier, a protein that is overexpressed in malignant cells and is upregulated by oncogenes. As such, pralatrexate is thought to have a better therapeutic window compared to other antifolate analogs due to the novel target of RFC. Pralatrexate was approved by the FDA on September 24, 2009. It is also being studied for other types of lymphoma and solid malignancy such as non-small-cell lung cancer, breast cancer, and bladder cancer. Pralatrexate is a Folate Analog Metabolic Inhibitor. Pralatrexate is a parenterally administered folate antagonist and antineoplastic agent, used in the treatment of peripheral T cell lymphomas. Pralatrexate has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury. Pralatrexate is a folate analogue inhibitor of dihydrofolate reductase (DHFR) exhibiting high affinity for reduced folate carrier-1 (RFC-1) with antineoplastic and immunosuppressive activities. Pralatrexate selectively enters cells expressing RFC-1; intracellularly, this agent is highly polyglutamylated and competes for the folate binding site of DHFR, blocking tetrahydrofolate synthesis, which may result in depletion of nucleotide precursors; inhibition of DNA, RNA and protein synthesis; and apoptotic tumor cell death. Efficient intracellular polyglutamylation of pralatrexate results in higher intracellular concentrations compared to non-polyglutamylated pralatrexate, which is more readily effuxed by the MRP (multidrug resistance protein) drug efflux pump. RFC-1, an oncofetal protein expressed at highest levels during embryonic development, may be over-expressed on the cell surfaces of various cancer cell types.
ICI D1694 is a N-acyl-amino acid. Raltitrexed (brand name Tomudex®) is a chemotherapy drug manufactured AstraZeneca Company, is an antimetabolite used in chemotherapy. It is an inhibitor of thymidylate synthase. Raltitrexed is a quinazoline folate analogue with antineoplastic activity. After transport into cells via the reduced folate carrier, raltitrexed undergoes intracellular polyglutamation and blocks the folate-binding site of thymidylate synthase, thereby inhibiting tetrahydrofolate activity and DNA replication and repair and resulting in cytotoxicity. (NCI04)
Sulforaphane is an isothiocyanate having a 4-(methylsulfinyl)butyl group attached to the nitrogen. It has a role as an antineoplastic agent, a plant metabolite, an antioxidant and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a sulfoxide and an isothiocyanate. Sulforaphane is under investigation for the treatment of Autism Spectrum Disorder. It is a naturally occurring isothiocyanate found in high concentration in a variety of broccoli. Sulforaphane is a natural product found in Brassica oleracea, Brassica oleracea var. sabauda, and other organisms with data available. Sulforaphane is a naturally-occurring phytochemical belonging to the class of isothiocyanates. As the aglycone metabolite of glucosinolate glucoraphanin (sulforaphane glucosinolate), sulforaphane acts as an antioxidant and potent stimulator of endogenous detoxifying enzymes. This agent displays anticarcinogenic properties due to its ability to induce phase II detoxification enzymes, such as glutathione S-transferase and quinone reductase, thereby providing protection against certain carcinogens and toxic, reactive oxygen species. Broccoli sprouts contain large amounts of sulforaphane, which is also found in other cruciferous vegetables including cabbage and kale. (NCI04)
Letaxaban has been used in trials studying the treatment and prevention of Venous Thromboembolism and Acute Coronary Syndrome. Letaxaban is an orally active, tetrahydropyrimidin-2(1H)-one derivative and inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Letaxaban does not affect bleeding time.